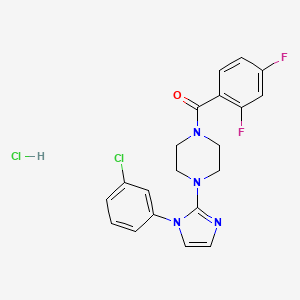
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H18Cl2F2N4O and its molecular weight is 439.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research on Synthesis : A study by Zheng Rui (2010) focused on the synthesis of a related compound using piperidine-4-carboxylic acid and ethyl carbonochloridate. This research provides insights into the synthesis process of similar compounds (Zheng Rui, 2010).
Antimicrobial Activity
- Antimicrobial Activity of Pyridine Derivatives : Patel et al. (2011) synthesized new pyridine derivatives, showing modest antimicrobial activity against bacteria and fungi. This suggests potential applications of related compounds in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : Shim et al. (2002) explored the interaction of a structurally similar compound with the CB1 cannabinoid receptor, providing a basis for understanding the molecular interactions and pharmacophore models of related compounds (Shim et al., 2002).
Chemotherapy Research
- Novel Metal-Based Chemotherapy : Navarro et al. (2000) prepared complexes by reacting CuCl2 with related compounds, offering insights into the development of novel metal-based chemotherapy for tropical diseases (Navarro et al., 2000).
Anticancer and Antituberculosis Studies
- Synthesis and Biological Screening : Mallikarjuna et al. (2014) synthesized derivatives of a similar compound, screening them for anticancer and antituberculosis activities. Some compounds showed significant activity, indicating potential therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antibacterial Activity Research
- Synthesis and Antibacterial Activity of Imidazothiadiazoles : Hu et al. (2008) focused on synthesizing fused heterocyclic thiadiazole compounds, including those with piperazine, and testing their antibacterial activities. This research underscores the antibacterial potential of structurally related compounds (Hu, Hou, Xie, Huang, & Zhang, 2008).
Enzyme Inhibitory Activity
- Synthesis of Therapeutic Agents : Abbasi et al. (2019) synthesized a series of compounds with piperazine and evaluated their α-glucosidase inhibitory activity, contributing to the understanding of potential therapeutic applications (Abbasi et al., 2019).
Propiedades
IUPAC Name |
[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(2,4-difluorophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF2N4O.ClH/c21-14-2-1-3-16(12-14)27-7-6-24-20(27)26-10-8-25(9-11-26)19(28)17-5-4-15(22)13-18(17)23;/h1-7,12-13H,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYGVYXPTYAXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=C(C=C(C=C4)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B2863177.png)

![Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2863181.png)
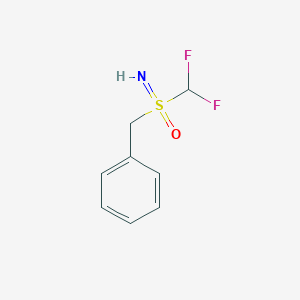
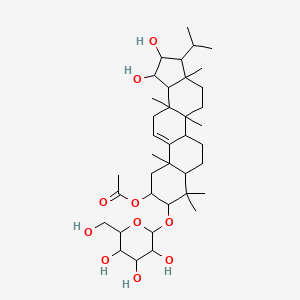
![3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2863187.png)
![1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2863189.png)
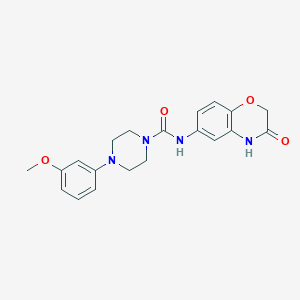
![Sodium;5-chloro-2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B2863192.png)

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863196.png)
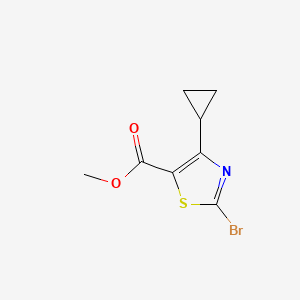
![7-cycloheptyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2863199.png)

